N-Boc-DL-Leucinol
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Description
N-Boc-DL-Leucinol is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Boc-DL-Leucinol, also known as Boc-DL-Leucinol, is a research chemical . It is primarily used as a building block in the synthesis of other compounds
Mode of Action
The mode of action of this compound is primarily through its role as a precursor in the synthesis of other compounds . It is used in the N-Boc protection of amines, a process that involves the addition of a tert-butoxycarbonyl (Boc) group to an amine . This process is chemoselective, meaning it specifically targets amines without affecting other functional groups .
Biochemical Pathways
This compound is involved in the synthesis of enantiomerically pure α-methyl amines, enantiopure homo-β-amino acids, and N-protected α-amino aldehydes . These compounds play crucial roles in various biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 21731, a density of 0983 g/mL at 25℃, and a boiling point of 213℃ .
Result of Action
The primary result of this compound’s action is the production of other compounds through chemical synthesis . For example, it is used in the total synthesis of the gastro-protective compound amicoumacin C .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the N-Boc protection of amines can be achieved under ultrasound irradiation and catalyst-free conditions .
Biochemical Analysis
Biochemical Properties
N-Boc-DL-Leucinol plays a role in the protection of amines in biochemical reactions . The Boc group in this compound provides stability towards nucleophilic reagents, hydrogenolysis, and base hydrolysis . This makes this compound a useful reagent in peptide synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of amines during biochemical reactions . The Boc group in this compound forms a protective layer around the amine, preventing it from reacting with other substances. This allows the amine to participate in biochemical reactions without being altered .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its role in protecting amines. The Boc group in this compound can be removed under certain conditions, such as the presence of strong acids . This allows for the controlled release of the protected amine at specific times during a biochemical reaction .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . The Boc group in this compound plays a crucial role in this pathway by protecting amines, allowing them to participate in the synthesis of peptides without being altered .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338066 |
Source
|
Record name | N-Boc-DL-Leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142121-48-0 |
Source
|
Record name | N-Boc-DL-Leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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